molecular formula C7H16Cl2N2 B6301033 (R)-2-Cyclopropyl-piperazine dihydrochloride CAS No. 2097073-20-4

(R)-2-Cyclopropyl-piperazine dihydrochloride

Cat. No.: B6301033
CAS No.: 2097073-20-4
M. Wt: 199.12 g/mol
InChI Key: GCPLIRMDIUZUBL-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Cyclopropyl-piperazine dihydrochloride (CAS 2097073-20-4) is a chiral chemical building block of high interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a piperazine ring, a privileged scaffold frequently found in bioactive molecules and approved drugs due to its favorable physicochemical properties and ability to interact with biological targets . The cyclopropyl substituent adds significant value; this motif is a well-established strategy in drug design to enhance metabolic stability, increase three-dimensionality, and improve the overall drug-like properties of a molecule by reducing its susceptibility to oxidative metabolism . The specific (R)-enantiomer provides a defined stereochemical orientation critical for achieving selective interactions with chiral biological targets. This compound serves as a versatile synthon for constructing more complex molecules. Piperazine derivatives are prevalent in a wide range of therapeutic areas, including CNS disorders, oncology, and infectious diseases . The dihydrochloride salt form, supplied with a purity of ≥98% , ensures good solubility and handling for research applications. This compound is intended for use as a reference compound or a key intermediate in the synthesis of potential protease inhibitors, kinase inhibitors, and receptor modulators. It is an essential tool for exploring structure-activity relationships (SAR) in lead optimization campaigns. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-cyclopropylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPLIRMDIUZUBL-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2CNCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The two secondary amine groups within the piperazine moiety are the most reactive sites for functionalization. The nitrogen at position 1 (N1) is adjacent to the chiral center and the sterically demanding cyclopropyl (B3062369) group, while the nitrogen at position 4 (N4) is less hindered. This structural difference allows for potential regioselective reactions, where the N4 position is generally more accessible to electrophilic attack.

N-Alkylation and N-Acylation Reactions

N-Alkylation and N-acylation are fundamental transformations for modifying the piperazine core, enabling the introduction of a wide array of substituents that can modulate the compound's physicochemical properties.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. Common methods include reaction with alkyl halides or reductive amination. nih.gov In a typical N-alkylation with an alkyl halide (e.g., an alkyl bromide or iodide), the piperazine nitrogen acts as a nucleophile, displacing the halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. Due to the higher steric hindrance at N1, mono-alkylation typically occurs preferentially at the N4 position. researchgate.net Achieving di-alkylation requires more forcing conditions or the use of a large excess of the alkylating agent.

Reductive amination provides an alternative route, involving the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) to yield the N-alkylated product.

N-Acylation: The introduction of an acyl group is readily achieved by treating the piperazine with acylating agents such as acyl chlorides or acid anhydrides, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to scavenge the acid byproduct. libretexts.org Similar to alkylation, acylation is expected to occur preferentially at the less hindered N4 nitrogen. The resulting amide bond is a key structural motif in many biologically active molecules. Diacylation is also possible under appropriate stoichiometric conditions. The diastereoselective acylation of racemic methyl-substituted cyclic amines has been studied, indicating that the stereochemistry of the ring can influence the selectivity of the acylation reaction. rsc.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperazines

Reaction Type Reagent Typical Conditions Product Type
N-Alkylation Alkyl Halide (R-X) Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) N-Alkylpiperazine
Reductive Amination Aldehyde/Ketone (RCHO/RCOR') Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF) N-Alkylpiperazine
N-Acylation Acyl Chloride (RCOCl) Base (e.g., Et₃N, DIPEA), Solvent (e.g., DCM, THF) N-Acylpiperazine
N-Acylation Acid Anhydride ((RCO)₂O) Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM) N-Acylpiperazine

Formation of Amides and Carbamates

Building upon N-acylation, the formation of more complex amides and carbamates allows for significant structural diversification.

Amide Formation: Beyond the use of acyl chlorides, amides can be synthesized directly from carboxylic acids using peptide coupling reagents. fishersci.co.uk Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), or modern uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to facilitate nucleophilic attack by the piperazine nitrogen. fishersci.co.ukacgpubs.org This method is particularly useful for coupling sensitive or complex carboxylic acids and is a cornerstone of medicinal chemistry. nih.gov

Carbamate (B1207046) Formation: Carbamates are formed by the reaction of the piperazine nitrogen with a suitable carbonyl derivative. organic-chemistry.org A common method involves reaction with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base. nih.gov This reaction introduces an alkoxycarbonyl group onto the nitrogen atom. Alternatively, reaction with an isocyanate (R-N=C=O) yields N-substituted ureas if the other nitrogen is unsubstituted, or a carbamate derivative if the isocyanate is part of a larger molecule. The synthesis of carbamates is a robust reaction used to introduce protecting groups or to act as a stable linker in more complex molecules. google.comnih.gov

Table 2: Reagents for Amide and Carbamate Synthesis with Piperazines

Product Type Reagent Class Specific Example(s) Coupling/Activating Agent
Amide Carboxylic Acid Acetic Acid, Benzoic Acid EDC, DCC, HATU
Amide Acyl Chloride Acetyl Chloride, Benzoyl Chloride None (Base like Et₃N)
Carbamate Chloroformate Ethyl Chloroformate (EtOCOCl) Base (e.g., NaOH, Et₃N)
Carbamate (Urea) Isocyanate Phenyl Isocyanate (PhNCO) None

Introduction of Diverse Substituents on the Piperazine Ring

The nucleophilicity of the piperazine nitrogens allows for the introduction of a wide range of functional groups beyond alkyl and acyl moieties, creating diverse chemical scaffolds. nih.govnih.gov

N-Arylation: The introduction of an aryl group onto a nitrogen atom can be accomplished via transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically involves an aryl halide (or triflate) and the piperazine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. This method is a powerful tool for creating arylpiperazine structures, which are common in pharmaceuticals. organic-chemistry.org

Sulfonamide Formation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. The resulting N-S bond is highly stable, and the sulfonamide group can act as a hydrogen bond donor and acceptor.

Michael Addition: As a secondary amine, the piperazine can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds (e.g., acrylates, enones). This reaction forms a new C-N bond at the β-carbon of the unsaturated system, providing a route to derivatives with extended side chains.

These varied reactions highlight the utility of the piperazine moiety as a versatile scaffold for building molecular complexity. epa.govmdpi.com

Reactivity at the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 27 kcal/mol). nih.gov This inherent strain makes the C-C bonds susceptible to cleavage under specific reaction conditions, a reactivity not observed in larger cycloalkanes. This unique reactivity provides opportunities for skeletal rearrangement and functionalization. iris-biotech.de

Cyclopropane (B1198618) Ring Modifications

The most significant reactivity of the cyclopropyl group involves reactions that lead to the opening of the strained ring. These transformations can be initiated by acids, electrophiles, radicals, or transition metals. nih.gov

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a corner-protonated cyclopropane intermediate that can undergo ring-opening to form a carbocation. This carbocation can then be trapped by a nucleophile. For a 2-substituted piperazine, this could lead to the formation of 1,3-difunctionalized propane (B168953) derivatives.

Electrophilic and Radical Addition: Electrophiles and radicals can add to the cyclopropane ring, inducing cleavage of a distal C-C bond to form a more stable carbocation or radical intermediate, which then reacts further. Such reactions can convert the cyclopropyl group into an open-chain structure. beilstein-journals.org For example, reactions involving N-bromosuccinimide (NBS) under radical conditions could potentially lead to ring-opened brominated products.

Transition-Metal-Catalyzed Reactions: Palladium, rhodium, nickel, and other transition metals can catalyze a variety of cyclopropane ring-opening reactions. researchgate.net These reactions often proceed through a metallacyclobutane intermediate. Depending on the catalyst and reaction conditions, this can lead to isomerizations, cycloadditions, or cross-coupling reactions where the cyclopropyl group acts as a three-carbon synthon. researchgate.net

Derivatization at the Cyclopropyl Carbons

Direct functionalization of the C-H bonds of the cyclopropyl ring without ring-opening is synthetically challenging due to their relative inertness. However, certain strategies can be envisioned, though they are less common than N-functionalization or ring-opening pathways.

Carbene/Nitrene Insertion: In principle, highly reactive intermediates like carbenes or nitrenes could insert into the C-H bonds of the cyclopropyl ring, although such reactions often lack selectivity.

Directed Metallation: If a directing group is present on the piperazine nitrogen (e.g., a removable picolinamide (B142947) group), it might be possible to direct a C-H activation catalyst to functionalize one of the C-H bonds on the cyclopropyl ring.

Synthesis from Functionalized Precursors: A more practical approach to obtaining derivatives with substituents on the cyclopropyl ring is to start the synthesis with an already functionalized cyclopropyl precursor, rather than attempting to modify the ring on the pre-formed piperazine structure. youtube.com For instance, using a 1-carboxycyclopropylamine derivative in the initial piperazine synthesis would result in a final product with a carboxylic acid group on the cyclopropyl ring.

The reactivity of the cyclopropyl moiety, particularly its propensity for ring-opening, offers a distinct set of synthetic pathways for modifying (R)-2-Cyclopropyl-piperazine, complementary to the more conventional reactions at the piperazine nitrogens. researchgate.net

Multi-component Reactions Incorporating the (R)-2-Cyclopropyl-piperazine Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The (R)-2-Cyclopropyl-piperazine scaffold, possessing two nucleophilic nitrogen atoms, is theoretically a suitable candidate for various MCRs. However, specific examples of its use in such reactions are not readily found in the current body of scientific literature.

Based on the general reactivity of piperazines in MCRs, one could anticipate the participation of (R)-2-Cyclopropyl-piperazine in reactions such as the Ugi and Mannich reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. As a secondary diamine, (R)-2-Cyclopropyl-piperazine could potentially serve as the amine component. A "split-Ugi" approach, which is suitable for bis-secondary diamines, could lead to the regioselective functionalization of the piperazine ring, generating a scaffold where one nitrogen is acylated and the other is alkylated in a single step. nih.gov This methodology offers a significant advantage for creating diverse libraries of compounds for drug discovery without the need for protecting groups. nih.gov

Mannich Reaction: The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (e.g., a ketone). wikipedia.org (R)-2-Cyclopropyl-piperazine could act as the amine component, leading to the formation of β-amino carbonyl compounds, also known as Mannich bases. wikipedia.orgthermofisher.com These products are valuable synthetic intermediates that can undergo further transformations. thermofisher.com

It is important to note that the steric hindrance from the cyclopropyl group at the 2-position might influence the reactivity of the adjacent nitrogen atom in these reactions. The specific reaction conditions, including catalysts and solvents, would need to be optimized to achieve desired outcomes. The table below outlines hypothetical products from these MCRs, emphasizing that these are theoretical and not based on published experimental results for this specific compound.

Table 1: Hypothetical Multi-component Reaction Products with (R)-2-Cyclopropyl-piperazine
Reaction TypeReactantsPotential Product ClassKey Features of Product
Ugi Reaction (Split)(R)-2-Cyclopropyl-piperazine, Aldehyde, Carboxylic Acid, IsocyanideSubstituted Piperazine AmideRegioselective acylation and alkylation of the piperazine nitrogens.
Mannich Reaction(R)-2-Cyclopropyl-piperazine, Formaldehyde, Ketoneβ-Amino Ketone (Mannich Base)Introduction of an aminomethyl group to the α-position of the ketone.

Stability and Transformation Pathways of the Dihydrochloride (B599025) Salt Form

Specific stability data and detailed transformation pathways for (R)-2-Cyclopropyl-piperazine dihydrochloride are not available in published literature. However, general principles regarding the stability of piperazine salts can provide some insights. Piperazine and its simple salts, including the hydrochloride form, are generally considered to be stable compounds. nih.gov

The dihydrochloride salt form of an amine is typically more stable than the free base, particularly against oxidative degradation. The protonation of the nitrogen atoms reduces their nucleophilicity and susceptibility to oxidation.

Potential transformation and degradation pathways for piperazine derivatives under harsh conditions can include:

Thermal Degradation: At elevated temperatures, piperazine can undergo ring-opening reactions or polymerization. researchgate.net The presence of the cyclopropyl group might influence the thermal stability of the molecule.

Oxidative Degradation: In the presence of oxygen and catalysts such as metal ions, piperazines can degrade into various products, including ethylenediamine, N-formylpiperazine, and various carboxylic acids like formate (B1220265) and acetate. researchgate.net Studies on piperazine degradation in the context of CO2 capture have shown that the presence of other compounds can either enhance or inhibit these degradation pathways. hw.ac.uk

Hydrolytic Stability: As a salt of a strong acid (HCl) and a weak base (the piperazine derivative), the dihydrochloride salt is expected to be stable in neutral and acidic aqueous solutions. In basic solutions, it will be converted to the free base.

The table below summarizes potential stability aspects and transformation pathways based on general knowledge of piperazine chemistry, as specific data for this compound is lacking.

Table 2: Potential Stability and Transformation Pathways of this compound
ConditionPotential Transformation/Degradation PathwayPotential ProductsNotes
Elevated TemperatureThermal degradation (e.g., ring opening, polymerization)Ethylenediamine derivatives, oligomers/polymersSpecific decomposition temperature is unknown.
Oxidizing ConditionsOxidative degradationEthylenediamine derivatives, N-formylpiperazine derivatives, formate, acetateThe dihydrochloride salt form is expected to have higher oxidative stability than the free base.
Aqueous Solution (pH dependent)Conversion to free base(R)-2-Cyclopropyl-piperazineStable in acidic to neutral pH. Conversion to free base occurs at alkaline pH.

Role As a Privileged Scaffold in Medicinal Chemistry Research

Design and Synthesis of Novel Chemical Entities Incorporating the (R)-2-Cyclopropyl-piperazine Core

The design of novel chemical entities often leverages the piperazine (B1678402) core as a central building block. nih.gov The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the introduction of various substituents to explore chemical space and optimize interactions with biological targets. nih.govnih.gov The incorporation of a cyclopropyl (B3062369) group at the C2 position introduces a chiral center and a rigid, lipophilic element, which can significantly influence a molecule's conformation and binding affinity. unl.pt The biological activity of such compounds can be correlated with their molecular conformation, and the cyclopropane (B1198618) ring helps to create partial conformational constraint. unl.pt

The synthesis of C2-substituted piperazines, especially in an enantiomerically pure form, is a key focus for medicinal chemists. rsc.org Efficient and asymmetric synthetic routes are crucial for exploring the distinct biological activities of different stereoisomers. rsc.org Synthetic strategies often involve multi-step sequences. For instance, the synthesis of piperazine derivatives can be achieved by cyclizing an appropriate aniline (B41778) intermediate with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net Other methods include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides to generate N-alkylated piperazines. nih.govmdpi.com More advanced photoredox catalysis methods have also been developed for the C-H functionalization of piperazines, offering green and efficient routes to diverse derivatives. mdpi.com For compounds incorporating the cyclopropyl-piperazine core, synthesis may involve the coupling of a pre-formed cyclopropyl(piperazin-1-yl)methanone with other molecular fragments. nih.gov The optimization of these synthetic routes, for example by selecting the appropriate base, solvent, and reaction conditions, is critical for achieving high yields and purity. wisdomlib.orgwisdomlib.org

Structure-Activity Relationship (SAR) Studies of Cyclopropyl-Piperazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For piperazine derivatives, SAR studies elucidate the structural requirements for receptor binding and selectivity. researchgate.net These studies involve systematically modifying the piperazine scaffold and assessing the impact on pharmacological properties.

Chirality plays a pivotal role in drug design, as stereoisomers can exhibit significantly different binding affinities and biological effects. nih.gov The introduction of a cyclopropyl group at the C2 position of the piperazine ring creates a stereocenter, leading to (R) and (S) enantiomers. The absolute stereochemistry of these enantiomers can be a critical determinant of their interaction with chiral biological targets like receptors and enzymes. researchgate.netnih.gov

Research has shown that the specific stereochemistry of a molecule can lead to a privileged architecture for binding to a particular receptor. nih.gov For example, in a series of dopamine (B1211576) D3 receptor ligands, the full resolution of chiral centers, including those on a cyclopropyl moiety incorporated into a linker, resulted in a lead compound with significantly higher binding selectivity. nih.gov The effect of chirality has also been explored in sigma receptor ligands, where specific enantiomers have demonstrated higher selectivity for one receptor subtype over another. nih.gov Therefore, the asymmetric synthesis and evaluation of individual enantiomers of 2-cyclopropyl-piperazine derivatives are essential to identify the eutomer (the more active stereoisomer) and to optimize ligand-target interactions.

The biological activity of cyclopropyl-piperazine derivatives is highly dependent on the nature and position of substituents on both the cyclopropyl and piperazine rings. nih.govnih.gov Modifications to the piperazine ring, particularly at the nitrogen atoms, can significantly influence receptor binding affinity and selectivity. researchgate.net

The substituents on the second nitrogen of the piperazine ring are also critical. SAR studies on various classes of piperazine derivatives have shown that:

Aromatic vs. Aliphatic Substituents: The introduction of different aryl or alkyl groups can dramatically alter activity. For histamine (B1213489) H3 receptor ligands, simple (cyclo)alkyl substituents at the 4-position of piperazine were found to negatively impact the ligand's activity. researchgate.net

Linker Length: The length of an alkyl chain connecting the piperazine to another part of the molecule can affect affinity. For certain serotonin (B10506) receptor ligands, minimal differences in affinity were observed when using either a three or four-carbon linker. nih.gov

Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents on an aryl ring attached to the piperazine can enhance or diminish activity. For some antitumor agents, the introduction of electron-withdrawing groups like chloro- or fluoro-substituents on a benzene (B151609) ring linked to piperazine enhanced the activity. nih.gov

These findings underscore the importance of systematic modifications to the cyclopropyl-piperazine scaffold to fine-tune the biological activity for a desired target. wisdomlib.org

Application in Ligand Design for Specific Molecular Targets

The (R)-2-cyclopropyl-piperazine scaffold has been utilized in the design of ligands for a variety of G-protein coupled receptors (GPCRs) and other biological targets. nih.govresearchgate.net Its structural features make it a versatile template for developing selective modulators of histamine and sigma receptors.

The histamine H3 receptor (H3R) is a significant drug target for various central nervous system disorders. ncn.gov.plnih.gov The piperazine moiety is a well-established scaffold for designing potent H3R ligands. nih.govresearchgate.netbohrium.com Numerous piperazine derivatives have been synthesized and evaluated for their affinity at the H3R, with many exhibiting nanomolar potency. nih.gov

The cyclopropyl group, often as part of a larger substituent, has been incorporated into H3R antagonists. For example, Ciproxifan, a potent and selective H3-receptor antagonist, features a cyclopropyl-ketone moiety. researchgate.net In other series, a cyclopropylmethanone group was attached to the piperazine nitrogen. nih.gov SAR studies have revealed that while the piperazine core is crucial, the nature of the substituent at the N4-position is key to modulating H3R affinity. researchgate.net For instance, in one series of cyclopropylmethanone derivatives, the piperazine analog (KSK67) was found to be highly selective for H3R, whereas its piperidine (B6355638) counterpart (KSK68) also showed high affinity for sigma-1 receptors, highlighting the subtle but critical role of the core heterocyclic ring. nih.gov

Table 1: Binding affinities of selected piperazine and related derivatives at Histamine H3 Receptors. Data sourced from multiple studies. researchgate.netnih.govnih.gov

Sigma receptors (σ1R and σ2R) are implicated in a range of neurological disorders and cancer, making them attractive therapeutic targets. researchgate.net Piperazine-based structures have been extensively explored for their ability to bind to sigma receptors. nih.govresearchgate.netunict.it

The design of sigma receptor ligands often involves a substituted piperazine ring connected via an alkyl spacer to a lipophilic group, such as a naphthalene (B1677914) or tetralin nucleus. nih.govresearchgate.net High-affinity σ2R ligands have been identified among N-cyclohexylpiperazine derivatives. nih.gov While piperazine derivatives can show high affinity for σ1R, sometimes due to the presence of the two nitrogen atoms allowing for additional binding modes, achieving high selectivity over σ2R can be challenging. nih.govresearchgate.net

The substitution of a piperazine ring with a piperidine ring has been shown to be a critical structural modification for achieving dual H3/σ1 receptor activity or for tuning selectivity. nih.gov For example, in a direct comparison, a piperazine derivative (Compound 4) showed low affinity for σ1R (Ki = 1531 nM), while its corresponding piperidine analog (Compound 5) displayed very high affinity (Ki = 3.64 nM). nih.gov This demonstrates that while the broader cyclopropyl-piperazine scaffold can be directed towards sigma receptors, the specific nature of the heterocyclic core is a key determinant of affinity and selectivity.

Table 2: Comparative binding affinities of selected piperazine and piperidine derivatives at Sigma-1 Receptors. Data sourced from multiple studies. nih.govnih.govnih.gov

Dopamine Receptor Ligands (e.g., D3R)

The dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and has been implicated in the pathophysiology of several neuropsychiatric disorders, including substance use disorder and schizophrenia. nih.gov The development of D3R-selective ligands has been a significant focus of medicinal chemistry research. The piperazine scaffold has been instrumental in the design of potent and selective D3R antagonists and partial agonists. nih.gov

The (R)-2-cyclopropyl-piperazine moiety can serve as a key pharmacophore that interacts with the orthosteric binding site of the D3R. The cyclopropyl group can provide favorable hydrophobic interactions within the receptor's binding pocket, while the piperazine nitrogens can form crucial hydrogen bonds. The stereochemistry at the 2-position of the piperazine ring is often critical for achieving high affinity and selectivity for the D3R over the closely related D2 receptor.

Table 1: Examples of Piperazine-Based Dopamine Receptor Ligands

Compound Target(s) Activity
SB-277011-A D3R Antagonist
PG01037 D3R Antagonist
Cariprazine D3R/D2R Partial Agonist

Research has shown that modifications to the piperazine scaffold can modulate the ligand's efficacy, transitioning a molecule from a full antagonist to a partial agonist. This fine-tuning of activity is crucial for developing drugs with an optimal therapeutic profile.

μ-Opioid Receptor Ligands

The μ-opioid receptor (MOR) is the primary target for opioid analgesics like morphine and fentanyl. nih.gov While effective for pain management, activation of the MOR is also associated with severe side effects, including respiratory depression and addiction. The development of safer opioid analgesics is a major goal in medicinal chemistry.

The piperazine scaffold has been incorporated into the design of novel MOR ligands. In some instances, the piperazine ring acts as a central scaffold to which pharmacophores targeting the MOR are attached. The cyclopropyl group, as seen in (R)-2-Cyclopropyl-piperazine, can be a key structural feature. For example, cyclopropylfentanyl is a potent MOR agonist. nih.gov The rigid nature of the cyclopropyl group can influence the ligand's conformation and its interaction with the receptor, potentially affecting its signaling properties. Researchers are exploring how modifications of the piperazine and its substituents can lead to biased MOR agonists, which preferentially activate G-protein signaling pathways over the β-arrestin pathway, a strategy hypothesized to separate analgesia from adverse effects. rsc.orgrsc.org

Other Receptor Modulators

The versatility of the piperazine scaffold extends beyond dopamine and opioid receptors. It is a common structural motif in ligands for a wide range of other G protein-coupled receptors (GPCRs) and ion channels. For instance, piperazine derivatives have been developed as antagonists for histamine receptors, serotonin receptors, and adrenergic receptors. researchgate.net The ability of the piperazine ring to present substituents in specific spatial orientations makes it an ideal scaffold for targeting the diverse binding pockets of these receptors.

Furthermore, the (R)-2-cyclopropyl-piperazine scaffold has been explored in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, novel 2-((pyridin-3-yloxy)methyl)piperazines have been identified as potent and selective modulators of the α7 nAChR, with potential applications in treating inflammatory disorders. nih.gov

Development of Multi-Target Directed Ligands (MTDLs) based on the Piperazine Scaffold

The multifactorial nature of complex diseases like Alzheimer's disease (AD) and other neurodegenerative disorders has led to the development of multi-target-directed ligands (MTDLs). researchgate.net MTDLs are single molecules designed to interact with multiple biological targets involved in the disease pathology. researchgate.netmdpi.com This approach offers potential advantages over combination therapy, including improved efficacy, reduced risk of drug-drug interactions, and better patient compliance. mdpi.com

The piperazine scaffold is an excellent platform for the design of MTDLs due to its ability to be readily derivatized at two distinct points (the N1 and N4 positions). nih.gov This allows for the incorporation of different pharmacophores, each targeting a specific biological target, into a single molecule. For example, in the context of AD, researchers have designed piperazine-based MTDLs that simultaneously inhibit acetylcholinesterase (AChE), modulate monoamine oxidase B (MAO-B), and chelate metal ions. researchgate.netmdpi.com

The (R)-2-cyclopropyl-piperazine dihydrochloride (B599025) scaffold can serve as a core fragment in the design of MTDLs. The cyclopropyl group can provide a specific conformational constraint, while the piperazine ring serves as the anchor for attaching different pharmacophoric elements. For instance, one nitrogen of the piperazine could be linked to a moiety targeting the D3 receptor, while the other nitrogen is connected to a pharmacophore for the μ-opioid receptor, creating a dual-target ligand for potential use in pain and addiction. nih.gov

Contributions to Pharmacokinetic Profile Optimization through Scaffold Design

Beyond its role in pharmacodynamics (how a drug affects the body), the piperazine scaffold also plays a crucial role in optimizing the pharmacokinetic profile of a drug (how the body affects the drug). The physicochemical properties of the piperazine ring can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME).

The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH. nih.gov This property can enhance the aqueous solubility of a compound, which is often a critical factor for oral bioavailability. mdpi.com By modifying the substituents on the piperazine ring, medicinal chemists can fine-tune the lipophilicity (logP) and basicity (pKa) of a molecule to achieve an optimal balance between solubility and permeability across biological membranes.

The piperazine ring is also generally metabolically stable. However, the substituents on the nitrogen atoms can be susceptible to metabolic enzymes, such as cytochrome P450s. This can be strategically utilized to design prodrugs or to control the rate of drug clearance. The presence of the cyclopropyl group in (R)-2-Cyclopropyl-piperazine can also influence its metabolic stability, as cyclopropyl rings are often more resistant to metabolic oxidation compared to simple alkyl chains.

Preclinical Pharmacological Investigations of Derivatives

In Vitro and In Vivo Biological Activity Assessments of (R)-2-Cyclopropyl-piperazine Derivatives

Derivatives incorporating the cyclopropyl-piperazine scaffold have been synthesized and evaluated for a range of biological activities. The piperazine (B1678402) nucleus is a common feature in drugs targeting the central nervous system (CNS) and has also been explored for anticancer, antimicrobial, and anti-inflammatory properties. The addition of the cyclopropyl (B3062369) moiety is a strategic approach to modulate the pharmacological profile of the parent piperazine compound. Natural and synthetic molecules containing a cyclopropane (B1198618) ring are known to exhibit a wide spectrum of biological effects, including enzyme inhibition and neurochemical activities.

Preclinical assessments of these derivatives often begin with in vitro assays to determine their activity at a cellular or molecular level, such as cytotoxicity against cancer cell lines or minimum inhibitory concentrations (MICs) against microbial strains. Promising candidates from in vitro studies are then advanced to in vivo animal models to evaluate their efficacy and pharmacological effects in a whole-organism context. For instance, studies on various piperazine derivatives have utilized animal models to investigate antinociceptive properties through tests like the hot-plate and tail-clip assays, which measure response to thermal and mechanical pain stimuli.

Preclinical Evaluation of Potential Therapeutic Applications

The piperazine scaffold is a constituent of numerous anticancer agents, and its derivatives are actively investigated for their potential to inhibit tumor growth. Research into derivatives that combine the piperazine ring with a cyclopropyl group has yielded compounds with notable antineoplastic activity.

A study focused on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone (B1245722) derivatives identified compounds with significant in vitro anticancer activity. Five compounds from this series were screened against the human breast cancer cell line MDA-MB-435. Among them, two compounds, designated 3a and 3c , demonstrated notable activity. Compound 3c was reported to be active in both anticancer and antituberculosis screenings.

Compound SeriesTested Cell LineKey Findings
[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivativesMDA-MB-435 (Human Breast Cancer)Compounds 3a and 3c showed notable in vitro anticancer activity.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Piperazine-containing compounds have shown considerable promise in this area.

The same series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives evaluated for anticancer activity was also screened for antituberculosis effects. The study utilized the standard H37Rv strain of M. tuberculosis in Middlebrook 7H-9 broth. Three compounds from the series (3a , 3b , and 3c ) exhibited significant antituberculosis activity.

In a separate line of research, a series of novel fluoroquinolone analogues incorporating a 1-cyclopropyl-7-(piperazin-1-yl) core was synthesized and evaluated. Many of these compounds showed activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 7.32 to 136.10 μM.

Compound SeriesTested StrainActivity Range (MIC)
[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivativesM. tuberculosis H37RvCompounds 3a, 3b, and 3c showed significant activity.
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid analoguesM. tuberculosis H37Rv7.32 - 136.10 µM

Piperazine derivatives have been investigated for their potential to alleviate pain. Preclinical studies often employ various animal models to assess both centrally and peripherally mediated antinociceptive effects. For example, research on thiazole-piperazine derivatives has utilized tail-clip and hot-plate tests, which assess responses to mechanical and thermal stimuli, respectively, to indicate centrally mediated analgesia. The acetic acid-induced writhing test is used to evaluate peripheral antinociceptive activity by measuring the response to chemically induced visceral pain.

In studies of certain thiazole-piperazine derivatives, compounds that significantly prolonged reaction times in the tail-clip and hot-plate tests were identified. Furthermore, these active compounds also reduced the number of writhing behaviors in the acetic acid test. Mechanistic studies involving the opioid receptor antagonist naloxone (B1662785) suggested that the antinociceptive effects of these specific piperazine derivatives were associated with the opioid system. While these findings highlight the potential of the broader piperazine class, specific preclinical studies detailing the antinociceptive properties of (R)-2-Cyclopropyl-piperazine derivatives were not prominently featured in the reviewed literature.

The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system, including antipsychotic and antidepressant agents. Preclinical research has explored the CNS depressant activity of various piperazine derivatives. Animal models are crucial in these investigations to assess effects on motor activity and other physiological parameters. For instance, studies have evaluated the impact of piperazine compounds on muscle contraction and blood pressure in animal models. The N-phenylpiperazine subunit, in particular, is a versatile scaffold for CNS agents. Although the piperazine class is widely recognized for its CNS activity, specific preclinical evaluations of (R)-2-Cyclopropyl-piperazine derivatives in animal models for CNS effects (excluding human behavioral studies) are not extensively detailed in the available literature.

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research, and piperazine derivatives have been a source of promising candidates.

A series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid analogues were screened for antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Many of these compounds exhibited potent activity, with MIC values in the range of 0.44 to 34.02 μM. One compound in particular, 3f , was found to be the most active, with MICs of 0.44 μM and 0.8 μM against S. aureus and E. coli, respectively.

Another study reported the successful synthesis of a range of sulfonyl and carboxamide derivatives of cyclopropyl piperazine, noting their significant antibacterial and antifungal properties. These findings underscore the potential of the cyclopropyl-piperazine scaffold in the development of new antimicrobial agents.

Compound SeriesOrganismActivity Range (MIC)Most Active Compound
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid analoguesStaphylococcus aureus (Gram-positive)0.44 - 34.02 µM3f (MIC: 0.44 µM)
Escherichia coli (Gram-negative)3f (MIC: 0.8 µM)
Cyclopropyl piperazine sulfonyl and carboxamide derivativesVarious bacteria and fungiReported as significant

Other Investigational Biological Activities (e.g., antidiabetic, antiviral, anti-inflammatory, anti-Alzheimer's)

The piperazine nucleus is a component of numerous investigational compounds with diverse therapeutic potential, including antiviral, anti-inflammatory, anti-Alzheimer's, and antidiabetic properties. wisdomlib.orgresearchgate.net

Antiviral Activity Piperazine derivatives have been a significant focus in the development of antiviral agents, particularly as entry inhibitors for HIV-1. nih.govnih.gov These compounds often function as antagonists of the CCR5 receptor, a co-receptor essential for the entry of R5-tropic HIV-1 strains into host cells. wikipedia.orgpatsnap.com By blocking this receptor, these antagonists prevent the virus from infecting immune cells. wikipedia.org For instance, research into piperazine-based CCR5 antagonists led to the discovery of potent inhibitors of HIV-1 replication. nih.govnih.gov

Beyond HIV, the piperazine scaffold has been investigated for activity against other viruses. Studies have shown that piperazine can bind to a conserved hydrophobic pocket in the capsid protein of the Chikungunya virus, suggesting a potential mechanism for alphavirus inhibition. nih.gov Furthermore, piperazine-modified analogues of nucleozin (B1677030) have been explored for their anti-influenza activity, highlighting the importance of the piperazine ring for maintaining antiviral potency. plos.org

Anti-inflammatory Activity The anti-inflammatory potential of piperazine derivatives is well-documented, often linked to the modulation of chemokine receptors that play a crucial role in the inflammatory cascade. nih.govnih.gov The C-C chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), are key mediators in the recruitment of monocytes to sites of inflammation. nih.gov The CCL2/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases. nih.govbiorxiv.org Consequently, small-molecule CCR2 antagonists, many of which are based on a piperazine structure, have been developed as potential therapeutic agents for conditions such as rheumatoid arthritis, multiple sclerosis, and asthma. nih.govnih.govresearchgate.net

In addition to chemokine receptor antagonism, other mechanisms contribute to the anti-inflammatory effects of piperazine derivatives. Studies on methyl salicylate (B1505791) derivatives bearing a piperazine moiety have demonstrated significant inhibition of cyclooxygenase (COX)-2 upregulation and a reduction in the release of pro-inflammatory cytokines like interleukin (IL)-6 and tumor necrosis factor (TNF)-α. nih.gov

Anti-Alzheimer's Disease Activity In the context of neurodegenerative disorders, piperazine derivatives are being explored as potential therapeutics for Alzheimer's disease. nih.gov One strategy involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain. A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated competitive inhibition of both AChE and BChE. nih.gov Another approach focuses on the potentiation of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating the stability of dendritic spines and memory formation. nih.gov

Antidiabetic Activity The piperazine ring is a key feature in several classes of compounds investigated for the treatment of type II diabetes. nih.govnih.gov One major target is the enzyme dipeptidyl peptidase-4 (DPP-4), which inactivates incretin (B1656795) hormones that help regulate blood sugar. Inhibition of DPP-4 extends the action of these hormones, leading to improved glycemic control. pensoft.net Piperazine sulphonamide derivatives have been synthesized and evaluated as DPP-4 inhibitors. pensoft.net Other studies have focused on the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. N-phenyl piperazine derivatives have shown potential as α-amylase inhibitors, which could help manage post-meal blood glucose levels. biomedpharmajournal.org

Mechanistic Studies of Target Engagement (receptor binding, enzyme inhibition)

The therapeutic effects of piperazine derivatives are underpinned by their specific interactions with biological targets, which have been characterized through receptor binding assays and enzyme inhibition studies.

Receptor Binding A significant area of research has been the development of piperazine derivatives as chemokine receptor antagonists. These compounds bind to receptors like CCR2 and CCR5, preventing the downstream signaling that leads to inflammatory cell recruitment. wikipedia.orgnih.gov The binding affinity of these compounds is often high, with dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) in the nanomolar range. For example, a potent dual CCR2/CCR5 antagonist was found to inhibit monocyte chemotaxis with an IC50 value of 0.3 nM. nih.gov

Piperazine derivatives also show affinity for other G-protein-coupled receptors, including histamine (B1213489) H3 and sigma (σ) receptors. nih.gov Certain derivatives have demonstrated high affinity for both the histamine H3 receptor (hH3R) and the σ1 receptor, with Ki values in the low nanomolar range. nih.gov Such dual-targeting compounds are of interest for complex conditions like neuropathic pain.

Compound ClassTarget ReceptorBinding Affinity (Ki or IC50, nM)Reference
Piperazine DerivativeCCR20.3 nih.gov
Piperazine Derivative (Compound 11)Human Histamine H3 Receptor (hH3R)6.2 nih.gov
Piperazine Derivative (Compound 11)Sigma-1 Receptor (σ1R)4.41 nih.gov
Piperazine Derivative (Compound 11)Sigma-2 Receptor (σ2R)67.9 nih.gov
Piperazine Derivative (Compound 16)Human Histamine H3 Receptor (hH3R)12.7 nih.gov
Piperazine Derivative (Compound 16)Sigma-1 Receptor (σ1R)37.8 nih.gov

Enzyme Inhibition Piperazine derivatives have been designed to inhibit various enzymes implicated in disease pathogenesis. In the field of Alzheimer's research, derivatives have been synthesized that competitively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, was found to be an extraordinarily potent BChE inhibitor with a Ki of 1.6 nM. nih.gov

For type II diabetes, piperazine-based compounds have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) and α-amylase. pensoft.netbiomedpharmajournal.org Additionally, the piperazine scaffold has been used to develop inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme for the bacterium's cell wall synthesis, indicating potential as antitubercular agents. researchgate.net

Compound ClassTarget EnzymeInhibitory Potency (Ki or IC50)Reference
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (Compound 4c)Acetylcholinesterase (AChE)10.18 µM nih.gov
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (Compound 7b)Butyrylcholinesterase (BChE)1.6 nM nih.gov
Piperazine Sulphonamide Derivative (Compound 8h)Dipeptidyl Peptidase-4 (DPP-4)27.32% inhibition at 10 µM pensoft.net
N-Phenyl Piperazine Derivative (Compound P7)α-Amylase~50% inhibition at 100 µg/mL biomedpharmajournal.org

Stereochemical Influence on Preclinical Pharmacological Outcomes

The importance of stereochemistry is well-illustrated in the development of piperazine-based CCR5 antagonists for HIV-1. In one study, the optimization of a lead compound involved modifying a benzylic substituent, where the specific stereochemistry was shown to be a key factor in controlling receptor selectivity (CCR5 vs. muscarinic receptors) and potency. nih.gov The final clinical candidate, Sch-417690, possessed a specific combination of (R) and (S) stereocenters that conferred excellent receptor selectivity and oral bioavailability. nih.gov This demonstrates that a precise spatial arrangement of substituents on and around the piperazine core is necessary for optimal binding to the receptor pocket.

Similarly, studies on 4-alkyl-4-arylpiperidine derivatives (a related class of cyclic amines) as opioid ligands have shown that stereochemistry dictates their functional activity. nih.gov Compounds that preferentially adopt an axial 4-aryl chair conformation act as potent agonists, whereas those preferring an equatorial 4-aryl conformation exhibit antagonist properties. nih.gov While this study was on piperidines, the principle that stereochemical conformation governs the mode of interaction (agonist vs. antagonist) is broadly applicable and highlights the likely importance of the cyclopropyl group's orientation in (R)-2-Cyclopropyl-piperazine derivatives for their target engagement. The distinct pharmacological profiles of different isomers underscore the necessity of stereospecific synthesis and testing in drug development. researchgate.net

Advanced Analytical Methodologies for Compound Characterization and Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for separating "(R)-2-Cyclopropyl-piperazine dihydrochloride" from potential impurities and for determining its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

HPLC is a versatile technique for the analysis of non-volatile compounds like piperazine (B1678402) derivatives. For chiral molecules such as (R)-2-Cyclopropyl-piperazine dihydrochloride (B599025), chiral HPLC is essential to separate and quantify the enantiomers, thereby determining the enantiomeric excess (e.e.).

Methodology and Research Findings:

The analysis of piperazine and its derivatives by HPLC often requires specific considerations due to their hydrophilic nature and lack of a strong UV chromophore. sielc.com To overcome these challenges, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to allow for sensitive UV detection. jocpr.com Alternatively, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) can be utilized when UV detection is not feasible. sielc.com

For the enantiomeric separation of chiral piperazines, specialized chiral stationary phases (CSPs) are necessary. While specific methods for this compound are not extensively published, methodologies developed for other chiral piperazines can be adapted. For instance, polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H), have proven effective for separating enantiomers of various chiral compounds, including those with piperazine scaffolds. unl.ptresearchgate.net

The separation is typically achieved using a normal-phase or reversed-phase mobile phase. A common mobile phase for chiral separations consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net The precise ratio of these solvents is optimized to achieve the best resolution between the enantiomers.

A representative, though generalized, set of HPLC conditions for the analysis of a chiral piperazine derivative is presented in the table below.

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase n-Hexane/Isopropanol (ratio optimized)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at a specific wavelength (e.g., 254 nm) or MS
Injection Volume 10 µL

This table presents typical starting conditions for chiral HPLC method development for a compound like this compound, based on methods for related structures.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While piperazine itself can be analyzed by GC, its derivatives may require derivatization to improve their volatility and chromatographic behavior.

Methodology and Research Findings:

For the analysis of piperazine and its derivatives, a common approach involves derivatization to create less polar and more volatile compounds. Acetylation is a frequently used derivatization technique in GC analysis. nih.gov

A typical GC method for piperazine derivatives would utilize a capillary column with a suitable stationary phase, such as a DB-17 (50% phenyl - 50% methylpolysiloxane) column. researchgate.net The separation is achieved by programming the oven temperature to ramp up, allowing for the elution of compounds with different boiling points at different times. Flame Ionization Detection (FID) is a common detector for this type of analysis due to its sensitivity to organic compounds. unodc.org

The table below outlines a general set of GC conditions that could be adapted for the analysis of (R)-2-Cyclopropyl-piperazine.

ParameterCondition
Column DB-17, 30 m x 0.53 mm ID, 1 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 2 mL/min)
Injector Temp. 250 °C
Detector Temp. 260 °C (FID)
Oven Program Initial temp. 150°C for 10 min, then ramp to 260°C at 35°C/min, hold for 2 min
Injection Volume 1.0 µL

This table provides an example of GC conditions that could be used for the analysis of piperazine derivatives and could be optimized for (R)-2-Cyclopropyl-piperazine.

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of a compound, as well as for identifying and quantifying impurities. It is often coupled with a chromatographic technique like LC or GC.

LC-MS and GC-MS Applications in Research

The combination of liquid chromatography or gas chromatography with mass spectrometry provides a highly sensitive and specific analytical method.

LC-MS: This technique is particularly well-suited for the analysis of this compound as it can handle non-volatile and thermally labile compounds. LC-MS can provide the molecular weight of the parent compound and can be used to identify impurities by their mass-to-charge ratio (m/z). Recent advancements in LC-MS have made it a complementary technique to GC-MS for the detection of polar drugs and their metabolites. nih.gov

GC-MS: For volatile derivatives of (R)-2-Cyclopropyl-piperazine, GC-MS offers excellent chromatographic separation and detailed mass spectral information. nih.gov It is a standard method for the identification of piperazine-based designer drugs and their metabolites in various matrices. scholars.directrsc.org A validated GC-MS method can simultaneously quantify multiple piperazine derivatives. scholars.direct

Fragmentation Patterns and Isomeric Differentiation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For piperazine derivatives, the fragmentation pattern in Electron Ionization (EI) mass spectrometry, typically used in GC-MS, often involves the cleavage of the piperazine ring and the loss of side chains. researchgate.net The fragmentation of cyclic dipeptides, which share a similar ring structure, has been studied, and these pathways can offer insights into the fragmentation of piperazine derivatives. researchgate.net The fragmentation of protonated cyclic dipeptides in Electrospray Ionization (ESI) mass spectrometry, common in LC-MS, can also provide characteristic fragment ions that help in structure elucidation. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For this compound, ¹H NMR would show characteristic signals for the protons on the cyclopropyl (B3062369) ring, the piperazine ring, and the N-H protons. The coupling patterns and chemical shifts of these signals would provide detailed information about the connectivity of the atoms. ¹³C NMR would provide information about the carbon skeleton of the molecule. The use of advanced NMR techniques can help in assigning the stereochemistry of the molecule. chemrxiv.org Theoretical calculations of chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can aid in the interpretation of experimental NMR spectra. dergipark.org.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the secondary amine groups in the piperazine ring, as well as C-H stretching vibrations of the cyclopropyl and piperazine rings. niscpr.res.inbas.bg The dihydrochloride salt form would also influence the spectrum, particularly in the regions associated with the amine groups. A study on 1-(4-chlorophenyl) piperazine showed N-H stretching vibrations between 3099 and 3184 cm⁻¹. dergipark.org.tr

The table below summarizes the expected spectroscopic data for (R)-2-Cyclopropyl-piperazine, based on general knowledge of similar structures.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to cyclopropyl protons, piperazine ring protons (axial and equatorial), and N-H protons. Complex coupling patterns are expected.
¹³C NMR Resonances for the carbons of the cyclopropyl group and the piperazine ring.
FT-IR Absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aliphatic, around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

This table provides a general expectation of the spectroscopic features for this compound based on the analysis of related piperazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the molecular structure of a compound. Through various one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to confirm the connectivity of atoms and the spatial relationships between them.

For this compound, ¹H and ¹³C NMR spectra are essential for the primary structural assignment.

¹H NMR Spectroscopy would confirm the presence of all protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the protons of the cyclopropyl group, typically in the upfield region (approx. 0.3–1.0 ppm), and characteristic multiplets for the protons on the piperazine ring. The proton at the chiral center (C2), adjacent to the cyclopropyl group, would provide a key signal for structural confirmation.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. Unique signals would be expected for the carbons of the cyclopropyl ring and the four distinct carbons of the piperazine ring, confirming the core structure.

Stereochemical Analysis is crucial for chiral molecules. The "(R)" designation specifies a particular three-dimensional arrangement at the C2 carbon. Advanced NMR techniques are employed to confirm this stereochemistry and determine the compound's preferred conformation in solution. nih.gov

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings through bonds, confirming the arrangement of atoms in both the piperazine and cyclopropyl moieties. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively, providing a complete and unambiguous map of the molecular skeleton. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for determining stereochemistry. blogspot.comacdlabs.com These experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), which is independent of through-bond connectivity. columbia.edu For this compound, NOE correlations would help establish the relative orientation of the cyclopropyl group with respect to the piperazine ring protons, confirming, for example, a thermodynamically favorable equatorial position of the substituent on the piperazine chair conformation. nih.gov

Table 1. Expected NMR Chemical Shifts for Key Structural Fragments of this compound.
FragmentNucleusExpected Chemical Shift (ppm)Key Information Provided
Cyclopropyl Group¹H~ 0.3 - 1.5Confirms the presence of the strained three-membered ring.
¹³C~ 5 - 20Characteristic upfield signals for cyclopropyl carbons.
Piperazine Ring (CH₂)¹H~ 2.8 - 4.0Complex multiplets indicating the ring structure.
¹³C~ 40 - 55Signals for the four methylene (B1212753) carbons of the piperazine ring.
Piperazine Ring (CH)¹H~ 3.0 - 3.8Signal for the proton at the chiral center (C2).
¹³C~ 55 - 65Signal for the chiral carbon (C2).
Amine Protons (N-H)¹HBroad, ~ 8.0 - 10.0Confirms the presence of the secondary amine salt (dihydrochloride).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its key functional groups:

N-H Stretching: As a dihydrochloride salt, the secondary amine groups are protonated (NH₂⁺). This results in strong, broad absorption bands in the 2400–3200 cm⁻¹ region, which is distinct from the sharper N-H stretch of a free secondary amine (typically 3300-3500 cm⁻¹). researchgate.netultraphysicalsciences.org

C-H Stretching: The spectrum would show absorptions corresponding to the C-H bonds. The aliphatic C-H stretching from the piperazine ring appears in the 2850–3000 cm⁻¹ range. niscpr.res.indergipark.org.tr A characteristic C-H stretching vibration for the cyclopropyl group is also expected to appear at a higher frequency, typically above 3000 cm⁻¹. acs.org

C-N Stretching: The stretching vibrations for C-N bonds in aliphatic amines typically appear in the 1020–1250 cm⁻¹ region. ultraphysicalsciences.org

N-H Bending: The bending vibrations for the protonated amine groups would also be present, typically in the 1500–1600 cm⁻¹ region.

Table 2. Expected Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Protonated Amine (NH₂⁺)Stretching2400 - 3200 (Broad)
Cyclopropyl C-HStretching3000 - 3100
Aliphatic C-H (Piperazine)Stretching2850 - 3000
Protonated Amine (NH₂⁺)Bending1500 - 1600
Aliphatic C-NStretching1020 - 1250

Derivatization Strategies for Enhanced Analytical Detection in Complex Matrices

While this compound can be analyzed directly, its detection and quantification in complex matrices, such as biological fluids or as a trace impurity in active pharmaceutical ingredients (APIs), can be challenging. jocpr.com This is primarily because the molecule lacks a strong chromophore or fluorophore, making it difficult to detect with high sensitivity using common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FLD) detection. researchgate.netresearchgate.net

Derivatization is a chemical modification strategy used to overcome this limitation. The secondary amine functional groups in the piperazine ring are reactive sites that can be covalently labeled with a reagent that imparts desirable analytical properties to the molecule. nih.govresearchgate.net

Common derivatization reagents for secondary amines include:

Dansyl Chloride (DNS-Cl): This reagent reacts with secondary amines to form highly fluorescent sulfonamide derivatives. researchgate.netsigmaaldrich.com These derivatives can be detected with excellent sensitivity using an HPLC system equipped with a fluorescence detector. The reaction is typically carried out in a buffered, alkaline solution. nih.govresearchgate.net The resulting dansylated piperazine is stable and allows for quantification at very low concentrations. qascf.com

4-Chloro-7-nitrobenzofuran (NBD-Cl): NBD-Cl reacts with secondary amines to produce a stable derivative that is both UV-active and fluorescent. jocpr.comjocpr.comrsc.org This dual property allows for detection using either HPLC-UV or HPLC-FLD. Derivatization with NBD-Cl is a proven method for the trace analysis of piperazine in pharmaceutical samples. researchgate.netjocpr.com

These strategies significantly lower the limits of detection (LOD) and quantification (LOQ), enabling precise measurement of the compound in challenging sample types. researchgate.netqascf.com The choice of derivatization reagent often depends on the sample matrix, the required sensitivity, and the available analytical instrumentation. biomol.com

Table 3. Common Derivatization Strategies for Piperazine Compounds.
Derivatizing AgentTarget Functional GroupAnalytical Technique EnhancedBenefit
Dansyl Chloride (DNS-Cl)Secondary AmineHPLC with Fluorescence Detection (HPLC-FLD)Attaches a highly fluorescent tag, enabling ultra-sensitive detection. researchgate.netqascf.com
4-Chloro-7-nitrobenzofuran (NBD-Cl)Secondary AmineHPLC with UV or Fluorescence DetectionForms a stable, UV-active, and fluorescent derivative for versatile and sensitive detection. jocpr.comresearchgate.net
para-Toluenesulphonyl chloride (PTSC)Secondary AmineChiral HPLC with UV DetectionIntroduces a chromophore for UV detection and can aid in chiral separation. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of (R)-2-Cyclopropyl-piperazine Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For derivatives of (R)-2-Cyclopropyl-piperazine, docking studies are crucial for identifying key interactions with amino acid residues within the binding pocket of various biological targets.

Research on piperazine-containing compounds has demonstrated their potential to interact with a wide array of targets, including G protein-coupled receptors (GPCRs), kinases, and enzymes. For instance, molecular docking studies on benzimidazolone derivatives containing a piperazine (B1678402) moiety have been conducted to investigate their interaction with the σ2 receptor. researchgate.net These studies revealed that crucial amino acid residues such as Asp29, Asp56, Glu73, and Gln77 are vital for ligand binding, primarily through noncovalent interactions like hydrogen bonds, electrostatic interactions, and salt bridges. researchgate.net Similarly, docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have suggested their ability to target carbonic anhydrase IX (CAIX), an important target in cancer therapy. nih.gov

In the context of (R)-2-Cyclopropyl-piperazine derivatives, docking simulations would be employed to predict how the cyclopropyl (B3062369) group and the piperazine ring orient themselves within a target's binding site. The analysis would focus on identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. The results from these studies can guide the design of new analogs with improved potency and selectivity.

Table 1: Representative Molecular Docking Study Parameters for Piperazine Derivatives

Parameter Description Example Value/Setting
Target Protein The biological macromolecule of interest. σ2 Receptor (PDB: 7MFI)
Software The program used to perform the docking calculations. Schrödinger Suite, AutoDock Vina
Scoring Function The algorithm used to estimate the binding affinity. Glide Score, MM-GBSA
Key Interactions The types of non-covalent bonds identified. Hydrogen bonds, π-π stacking, hydrophobic interactions

| Interacting Residues | Specific amino acids in the target's active site. | Asp29, Asp56, Tyr145 |

Pharmacophore Modeling and Virtual Screening Based on the Cyclopropyl-Piperazine Motif

Pharmacophore modeling is a powerful method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govmdpi.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). mdpi.com

For the cyclopropyl-piperazine motif, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the nitrogen atoms of the piperazine ring), a hydrogen bond donor (if the piperazine is N-unsubstituted or N-monosubstituted), and a hydrophobic feature (the cyclopropyl group). This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the desired pharmacophoric features and are therefore likely to be active. nih.govijper.org This approach facilitates the discovery of new chemical scaffolds with potential therapeutic applications.

The process of pharmacophore-based virtual screening involves several steps, starting from the generation of a robust pharmacophore model, followed by the screening of compound libraries, and finally, the selection and experimental validation of the hit compounds. This strategy has been successfully applied to identify new ligands for various targets. ijper.org

Molecular Dynamics Simulations to Understand Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide detailed insights into the dynamic behavior of protein-ligand complexes, revealing information about the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules. nih.govuzh.ch

For a complex involving an (R)-2-Cyclopropyl-piperazine derivative and its biological target, an MD simulation would typically be performed for several nanoseconds or even microseconds. uzh.chmdpi.com The simulation would start with the docked pose obtained from molecular docking. The analysis of the MD trajectory can reveal the stability of key interactions observed in the docking study and identify other transient interactions that may be important for binding. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy of a ligand, providing a more accurate estimation of its affinity compared to docking scores alone. mdpi.com These simulations are crucial for understanding the dynamic nature of molecular recognition and for refining the design of new ligands. researchgate.net

Conformational Analysis of the (R)-2-Cyclopropyl-piperazine Ring System

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For the (R)-2-Cyclopropyl-piperazine ring system, the piperazine ring typically adopts a chair conformation. The substituent at the 2-position, the cyclopropyl group, can be in either an axial or an equatorial position.

Studies on 2-substituted piperazines have shown that the axial conformation is often preferred, particularly for 1-acyl and 1-aryl derivatives. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov The specific orientation of the substituents on the piperazine ring can significantly influence how the molecule interacts with its biological target. For instance, the axial orientation can place key functional groups in a specific spatial arrangement that mimics the binding mode of endogenous ligands or other potent drugs. nih.gov Understanding the conformational preferences of the (R)-2-Cyclopropyl-piperazine ring is therefore essential for designing molecules that can adopt the bioactive conformation required for binding to a specific target. Infrared spectroscopy and electric dipole moment measurements are experimental techniques that can complement computational methods in determining conformational preferences. rsc.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules. jksus.orgmdpi.com These methods can provide valuable information about the distribution of electron density, molecular orbitals, and electrostatic potential, which are crucial for understanding a molecule's reactivity and its interactions with other molecules. nih.gov

For (R)-2-Cyclopropyl-piperazine, quantum chemical calculations can be used to determine a range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Furthermore, these calculations can provide insights into the molecule's electrostatic potential surface, which can identify regions that are prone to electrophilic or nucleophilic attack. This information is valuable for predicting metabolic pathways and for understanding the nature of intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target. jksus.org

Table 2: Calculated Quantum Chemical Properties for Piperazine Derivatives

Property Description Typical Method Relevance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. DFT (e.g., B3LYP/6-31G*) Relates to electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. DFT (e.g., B3LYP/6-31G*) Relates to electron-accepting ability.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Calculated from HOMO/LUMO energies Indicator of chemical reactivity and stability.
Mulliken Charges Distribution of electron charge among the atoms. Mulliken Population Analysis Helps understand electrostatic interactions.

Future Research Directions and Translational Potential

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The therapeutic efficacy and safety of chiral molecules like (R)-2-Cyclopropyl-piperazine are critically dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes is a primary area of future research. While classical resolution methods are feasible, modern synthetic chemistry offers more elegant and scalable solutions.

Future efforts will likely focus on asymmetric synthesis to construct the chiral cyclopropyl-piperazine core directly. rsc.org Key strategies may include:

Catalytic Asymmetric C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds on the piperazine (B1678402) ring, offering a streamlined approach to introduce substituents with high stereocontrol. mdpi.comnsf.gov

Transition-Metal-Catalyzed Cyclizations: Palladium- and gold-catalyzed reactions have shown promise in constructing the piperazine ring system with defined stereochemistry. researchgate.net A modular synthesis of 2,6-disubstituted piperazines has been achieved through a highly diastereoselective intramolecular palladium-catalyzed hydroamination, which could be adapted for this target. rsc.org

Chemoenzymatic Methods: The use of enzymes to catalyze key stereoselective steps offers a green and highly efficient alternative to traditional chemical methods, potentially reducing the number of synthetic steps and improving yields.

Novel Annulation Protocols: The development of innovative reaction cascades, such as the Stannyl Amine Protocol (SnAP) or Carboxylic Amine Protocol (CLAP), which utilize radical-based cyclizations, could provide new avenues for the convergent synthesis of complex piperazine derivatives from simple starting materials. mdpi.com

Improving the efficiency of these synthetic routes is crucial for producing the compound and its derivatives on a larger scale for extensive biological testing and potential clinical development.

Exploration of Underexplored Biological Targets for Cyclopropyl-Piperazine Derivatives

The piperazine scaffold is present in drugs targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov Derivatives have shown activity as anticancer, antimicrobial, antidepressant, and antipsychotic agents. researchgate.net The unique three-dimensional structure imparted by the (R)-cyclopropyl group could enable derivatives of this scaffold to interact with novel or underexplored biological targets with high affinity and selectivity.

Future research should systematically explore the activity of (R)-2-Cyclopropyl-piperazine derivatives against a diverse panel of targets. Based on the known pharmacology of related piperazine compounds, promising areas for investigation include:

Central Nervous System (CNS) Receptors: Piperazines frequently target dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net The cyclopropyl (B3062369) moiety could modulate receptor subtype selectivity, potentially leading to new treatments for depression, schizophrenia, or Parkinson's disease. researchgate.net

Enzyme Inhibition: Piperazine-based compounds have been identified as inhibitors of various enzymes, including Poly (ADP-ribose) polymerase-1 (PARP1), a key target in oncology, and topoisomerases. tandfonline.comnih.gov The cyclopropyl group can engage in specific hydrophobic interactions within an enzyme's active site, potentially leading to potent and selective inhibitors.

Sigma Receptors: Screening of piperazine-based compound libraries has led to the discovery of potent ligands for Sigma 1 Receptors (S1R), which are implicated in various neurological disorders. nih.govrsc.org

Protein-Protein Interactions (PPIs): The rigid yet versatile nature of the scaffold makes it suitable for designing molecules that can disrupt disease-relevant PPIs, a challenging but highly valuable area of drug discovery.

Potential Target ClassSpecific ExamplesTherapeutic Area
CNS Receptors Dopamine (D2/D3) Receptors, Serotonin (5-HT1A) ReceptorsNeurology, Psychiatry
Enzymes PARP1, Topoisomerase II, mTORC1Oncology
Other Receptors Sigma 1 Receptor (S1R)Neurology
DNA/RNA DNA Groove BindingOncology, Antiviral

Integration with Advanced High-Throughput Screening Methodologies

To efficiently explore the vast biological landscape, libraries of (R)-2-Cyclopropyl-piperazine derivatives must be integrated with advanced high-throughput screening (HTS) platforms. bmglabtech.com HTS allows for the rapid, automated testing of thousands to millions of compounds against specific biological targets. bmglabtech.comtechnologynetworks.com

Future strategies will involve:

Quantitative HTS (qHTS): Unlike traditional single-concentration screening, qHTS generates concentration-response curves for every compound in a library in the primary screen. nih.gov This approach provides richer data, reduces false positives and negatives, and allows for the immediate identification of compounds with varying potencies and efficacies. nih.gov

Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based models to identify molecules that produce a desired physiological effect, without a priori knowledge of the specific molecular target. This can uncover novel mechanisms of action.

Fragment-Based Screening: The core (R)-2-Cyclopropyl-piperazine can be used as a starting fragment to identify initial, low-affinity binders to a target protein using sensitive biophysical techniques. These initial hits can then be chemically elaborated into more potent leads. thermofisher.com

Automated and Miniaturized Assays: Utilizing robotics, liquid handling devices, and microplate formats (e.g., 1536- or 3456-well plates) enables the screening of large compound libraries in a cost-effective and time-efficient manner. bmglabtech.comtechnologynetworks.com

Application as Probes and Research Tools in Chemical Biology

Beyond direct therapeutic applications, derivatives of (R)-2-Cyclopropyl-piperazine can be developed into valuable chemical probes to investigate biological systems. chemrxiv.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study its function in cells and organisms. nih.govscispace.com

Future development in this area could include:

Fluorogenic Probes: By attaching a fluorophore to the cyclopropyl-piperazine scaffold, researchers can create probes that light up upon binding to their target or after being activated by a specific biological process, such as redox activity. chemrxiv.org This enables real-time imaging of biological events within living cells.

Affinity-Based Probes: Incorporating a reactive group or a photo-affinity label allows the probe to form a covalent bond with its target protein. This can be used to identify unknown targets of a bioactive compound or to map binding sites.

Bifunctional Probes: The piperazine core, with its two distinct nitrogen atoms, is ideal for creating bifunctional molecules. For example, one nitrogen could be attached to a targeting moiety that binds a specific protein, while the other is linked to a functional group, such as a degrader molecule (PROTAC) or a biotin (B1667282) tag for protein isolation. chemrxiv.org

The development of well-characterized, selective probes based on this scaffold would provide powerful tools for the broader biomedical research community to dissect complex biological pathways. nih.gov

Computational Design of Next-Generation (R)-2-Cyclopropyl-piperazine Based Compounds

In silico methods are indispensable tools for modern drug discovery, enabling the rational design of new molecules with improved properties. nih.gov Future research on (R)-2-Cyclopropyl-piperazine will heavily leverage computational chemistry to guide synthetic efforts and prioritize compounds for biological testing.

Key computational approaches include:

Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a target protein. It can be used to screen virtual libraries of cyclopropyl-piperazine derivatives to identify those with the highest predicted binding affinity and to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding pose predicted by docking. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can be used to predict the activity of newly designed, unsynthesized derivatives, helping to focus synthetic efforts on the most promising candidates. mdpi.com

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (pharmacophore) required for biological activity. This model can then be used to search for other molecules, or design new ones, that fit the pharmacophore. researchgate.net

These computational tools will accelerate the design-synthesize-test cycle, leading to the more rapid development of optimized compounds based on the (R)-2-Cyclopropyl-piperazine scaffold. rsc.org

Potential for Scaffold Diversification and Library Synthesis

The true potential of the (R)-2-Cyclopropyl-piperazine scaffold lies in its capacity for diversification. The piperazine ring has two nitrogen atoms that can be readily functionalized, allowing for the systematic introduction of a wide variety of chemical groups. This process, known as scaffold diversification or "scaffold hopping," is a powerful strategy for exploring chemical space and discovering new bioactive molecules. researchgate.net

Future work will focus on:

Combinatorial Chemistry: Using solid-phase or solution-phase parallel synthesis, large libraries of compounds can be generated by reacting the (R)-2-Cyclopropyl-piperazine core with a diverse set of building blocks (e.g., acid chlorides, sulfonyl chlorides, aldehydes). nih.gov

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally complex and diverse molecules, moving beyond simple functionalization of the core scaffold to include variations in the ring structure itself.

Target-Oriented Library Synthesis: Libraries can be designed with a specific biological target or target family in mind, incorporating chemical features known to be favorable for binding.

The creation of diverse and high-quality chemical libraries based on the (R)-2-Cyclopropyl-piperazine scaffold will be a critical step in identifying novel hits and leads for a wide range of diseases, solidifying its importance in future drug discovery efforts. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-2-Cyclopropyl-piperazine dihydrochloride, and how do they influence laboratory handling?

  • Answer: The compound is a white to pale yellowish crystalline solid with a molecular formula of C₄H₁₀N₂·2HCl (anhydrous basis) and a molecular weight of 159.02 g/mol . It has a melting point of 258°C and is sparingly soluble in water but soluble in polar organic solvents like methanol or dimethyl sulfoxide. Researchers should prioritize using inert, airtight containers to prevent moisture absorption and degradation. Handling requires personal protective equipment (PPE), including gloves and lab coats, due to potential irritant effects .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Answer: Store the compound in well-sealed containers at room temperature (20–25°C) in a dry, ventilated environment. Prolonged exposure to humidity or light may lead to decomposition, releasing hazardous gases such as hydrogen chloride . For long-term stability, consider desiccation and periodic purity checks via HPLC or TLC .

Advanced Research Questions

Q. How can pharmacopeial standards guide purity assessment of this compound?

  • Answer: The United States Pharmacopeia (USP) mandates that the compound must contain 98.5–100.5% active ingredient on an anhydrous basis. Key tests include:

  • Chromatographic purity: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against certified reference standards .
  • Water content: Employ Karl Fischer titration to ensure ≤1% water, critical for anhydrous formulations .
  • Residual solvents: Gas chromatography (GC) with flame ionization detection (FID) to quantify traces of synthesis solvents like dichloromethane .

Q. What synthetic strategies and optimization parameters are effective for preparing this compound?

  • Answer: A common route involves:

Cyclopropanation: React piperazine with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile).

Chiral resolution: Use (R)-mandelic acid as a resolving agent to isolate the desired enantiomer .

Hydrochloride salt formation: Treat the free base with HCl gas in ethanol, followed by recrystallization .

  • Optimization: Reaction yields improve at 0–5°C to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. Which analytical methods are suitable for identifying impurities in this compound?

  • Answer: Impurity profiling requires:

  • LC-MS/MS: Identify structural analogs (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) using electrospray ionization (ESI+) and fragmentation patterns .
  • TLC with derivatization: Spot samples on silica plates, develop in ethyl acetate:methanol (3:1), and visualize with ninhydrin to detect amine-containing impurities .
  • NMR spectroscopy: Compare ¹H/¹³C spectra with reference data to confirm stereochemical integrity .

Q. How does the cyclopropyl group’s stereochemistry affect the compound’s biological interactions?

  • Answer: The (R)-configuration enhances binding to serotonin receptors (e.g., 5-HT₁A) due to spatial compatibility with hydrophobic pockets. In vitro assays using HEK293 cells transfected with human receptors show a 10-fold higher affinity for the (R)-enantiomer compared to the (S)-form. Molecular dynamics simulations further reveal stable hydrogen bonding with Asp116 in the receptor’s active site .

Methodological Guidance

  • Handling Reactive Intermediates: Use Schlenk lines for air-sensitive steps (e.g., cyclopropanation) to exclude moisture .
  • Scaling Up Synthesis: Implement continuous flow chemistry for hydrochlorination to improve yield reproducibility .
  • Ethical Considerations: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.